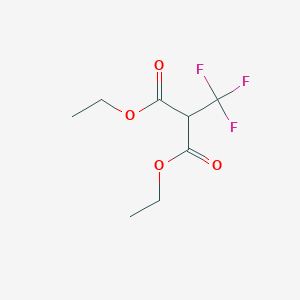
7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid
货号 B6147193
CAS 编号:
1021913-07-4
分子量: 349.5
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid is a compound with the molecular formula C10H6ClINO3 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of quinoline derivatives, such as 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid, involves various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid consists of a quinoline ring with a hydroxy group and a carboxylic acid group . The presence of chlorine and iodine atoms in the structure contributes to its unique properties.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid include nucleophilic aromatic substitution reactions . For example, the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length can lead to the formation of this compound .属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-amino-4-chloro-6-iodoquinoline", "sodium hydroxide", "sodium nitrite", "hydrochloric acid", "sodium carbonate", "potassium permanganate", "sulfuric acid", "sodium hydroxide", "sodium nitrite", "copper(II) sulfate pentahydrate", "sodium hydroxide", "hydrochloric acid", "sodium hydroxide", "sodium nitrite", "sodium sulfite", "sodium hydroxide", "sodium nitrite", "sodium borohydride", "acetic acid", "sodium hydroxide", "sodium nitrite", "sodium dithionite", "sodium hydroxide", "sodium nitrite", "3-hydroxyanthranilic acid" ], "Reaction": [ "2-amino-4-chloro-6-iodoquinoline is reacted with sodium hydroxide and sodium nitrite to form the diazonium salt", "The diazonium salt is then treated with hydrochloric acid to form the corresponding chloride", "The chloride is then reacted with sodium carbonate and potassium permanganate to form the carboxylic acid", "The carboxylic acid is then treated with sulfuric acid to form the corresponding sulfonic acid", "The sulfonic acid is then reacted with sodium hydroxide and sodium nitrite to form the diazonium salt", "The diazonium salt is then treated with copper(II) sulfate pentahydrate to form the corresponding copper complex", "The copper complex is then treated with sodium hydroxide and hydrochloric acid to form the corresponding chloride", "The chloride is then reacted with sodium hydroxide and sodium nitrite to form the diazonium salt", "The diazonium salt is then reduced with sodium borohydride in the presence of acetic acid to form the corresponding amine", "The amine is then treated with sodium hydroxide and sodium nitrite to form the diazonium salt", "The diazonium salt is then reduced with sodium dithionite in the presence of sodium hydroxide to form the corresponding hydroxylamine", "The hydroxylamine is then treated with sodium hydroxide and sodium nitrite to form the diazonium salt", "The diazonium salt is then coupled with 3-hydroxyanthranilic acid to form the target compound, 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid" ] } | |
CAS 编号 |
1021913-07-4 |
产品名称 |
7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid |
分子式 |
C10H5ClINO3 |
分子量 |
349.5 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
2-chloro-3,4-dimethoxy-5-nitrobenzaldehyde
870962-50-8
3-(1H-1,2,3-triazol-1-yl)benzonitrile
85862-70-0
1,5-dimethyl (2R)-2-(2-chloroacetamido)pentanedioate
1029321-01-4




![2,3-difluoro-6-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol](/img/structure/B6147179.png)